N-(1,3-thiazol-4-ylmethyl)aniline
Overview
Description
N-(1,3-thiazol-4-ylmethyl)aniline is a chemical compound with the CAS Number: 15869-08-6. It has a molecular weight of 190.27 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H10N2S/c1-2-4-9(5-3-1)11-6-10-7-13-8-12-10/h1-5,7-8,11H,6H2
. This indicates the presence of a thiazole ring and an aniline group in the molecule.
Scientific Research Applications
Corrosion Inhibition
N-(1,3-thiazol-4-ylmethyl)aniline derivatives have been examined for their potential as corrosion inhibitors. A study by Daoud et al. (2014) focused on the synthesis of a thiophene Schiff base and its inhibition action on the corrosion of mild steel in acidic solutions. The compound demonstrated efficient corrosion inhibition, with the efficiency increasing with the concentration of the inhibitor. The study also correlated quantum chemical calculations and inhibition efficiency using the Density Functional Theory (DFT) method (Daoud, Douadi, Issaadi, & Chafaa, 2014).
Chemical Sensing
This compound and its derivatives have been used in the development of chemical sensors. For instance, Shree et al. (2019) developed chemosensors integrated with anthracene/pyrene derivatives, showing high selectivity and sensitivity towards Al3+ ion over other cations in aqueous solutions. These chemosensors were used to image intracellular Al3+ ions in living cells via confocal fluorescence microscopy (Shree, Sivaraman, Siva, & Chellappa, 2019).
Material Synthesis and Characterization
The compound and its related structures have been used in material synthesis and characterization. Janardhan et al. (2014) reported the synthesis of N-aryl-2-chloroacetamides as building blocks for the formation of thiazolo[3,2-a]pyrimidinone products, showing their potential in the creation of novel materials with specific properties (Janardhan, Srinivas, Rajitha, & Péter, 2014).
Catalysis and Polymerization
This compound derivatives have also been used in catalysis and polymerization studies. Attandoh et al. (2014) explored benzimidazolylmethylamine ZnII and CuII carboxylate complexes in structural, mechanistic, and kinetic studies of polymerization reactions of ϵ‐caprolactone, demonstrating their utility in advanced material synthesis and polymer science (Attandoh, Ojwach, & Munro, 2014).
Mechanism of Action
Target of Action
N-(1,3-thiazol-4-ylmethyl)aniline is a compound that belongs to the thiazole family . Thiazoles are known to have diverse biological activities and can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules . .
Mode of Action
Thiazole derivatives are known to interact with their targets, leading to various changes . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Biochemical Pathways
Thiazoles are known to be involved in a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of this compound.
Result of Action
Thiazoles are known to have diverse biological activities, suggesting that they may have various molecular and cellular effects .
Action Environment
The solubility properties of thiazoles suggest that the action of this compound may be influenced by the chemical environment .
Biochemical Analysis
Biochemical Properties
N-(1,3-thiazol-4-ylmethyl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins can lead to changes in protein conformation and function, which can have downstream effects on cellular processes .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. This can result in altered cellular metabolism, affecting cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can bind to enzymes, leading to their inhibition or activation. This binding can result in changes in enzyme activity, which in turn affects metabolic pathways and gene expression. Additionally, this compound can interact with DNA and RNA, influencing transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in cumulative effects on cellular processes, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and apoptosis .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels. The compound’s influence on metabolic pathways can lead to changes in energy production, biosynthesis, and degradation processes. These effects can have downstream impacts on cellular function and overall organismal health .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The distribution of this compound can influence its activity and function, as well as its potential therapeutic effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall efficacy in biochemical reactions .
Properties
IUPAC Name |
N-(1,3-thiazol-4-ylmethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c1-2-4-9(5-3-1)11-6-10-7-13-8-12-10/h1-5,7-8,11H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLBIUBHGBPFPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=CSC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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